N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-2-[2-OXO-1-(2-PYRIDINYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]ACETAMIDE is a complex organic compound that belongs to the class of imidazobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-1-(2-PYRIDINYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-acetamidophenyl derivatives and pyridine-based intermediates. The key steps may involve:
Formation of the imidazobenzimidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridylmethyl group: This step may involve nucleophilic substitution or addition reactions.
Acetylation: The final step often includes acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-2-[2-OXO-1-(2-PYRIDINYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-1-(2-PYRIDINYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]ACETAMIDE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazobenzimidazole derivatives with varying substituents. Examples include:
- **N-(4-ACETAMIDOPHENYL)-2-[2-OXO-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]ACETAMIDE
- **N-(4-ACETAMIDOPHENYL)-2-[2-OXO-1-(2-CHLOROPHENYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]ACETAMIDE
Uniqueness
The uniqueness of N-(4-ACETAMIDOPHENYL)-2-[2-OXO-1-(2-PYRIDINYLMETHYL)-2,3-DIHYDRO-1H-IMIDAZO[1,2-A]BENZIMIDAZOL-3-YL]ACETAMIDE lies in its specific structural features, such as the presence of the pyridylmethyl group and the acetamide moiety. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H22N6O3 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-oxo-3-(pyridin-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H22N6O3/c1-16(32)27-17-9-11-18(12-10-17)28-23(33)14-22-24(34)30(15-19-6-4-5-13-26-19)25-29-20-7-2-3-8-21(20)31(22)25/h2-13,22H,14-15H2,1H3,(H,27,32)(H,28,33) |
InChI Key |
ZBRYFMNGFGKQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=N5 |
Origin of Product |
United States |
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